molecular formula C18H23N3O3S B2866855 6-Phenyl-2-(1-propan-2-ylsulfonylpiperidin-4-yl)pyridazin-3-one CAS No. 2380009-62-9

6-Phenyl-2-(1-propan-2-ylsulfonylpiperidin-4-yl)pyridazin-3-one

Cat. No. B2866855
CAS RN: 2380009-62-9
M. Wt: 361.46
InChI Key: QCVIAIIFLZYFJO-UHFFFAOYSA-N
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Description

PPD is a pyridazinone derivative with a phenyl group at position 6. Its chemical structure includes a piperidine ring substituted with an isopropylsulfonyl group at position 4. The compound exhibits potential cardiovascular activity and has drawn interest in pharmaceutical research .


Synthesis Analysis

The synthesis of PPD involves the construction of the pyridazinone scaffold. Researchers have explored various synthetic routes, including condensation reactions , cyclization , and functional group transformations . Detailed studies on the optimal synthetic pathway, reagents, and reaction conditions are essential for efficient production .


Molecular Structure Analysis

The molecular formula of PPD is C~20~H~26~N~4~O~3~S~2~ . Its three-dimensional structure reveals the arrangement of atoms, bond angles, and steric interactions. The phenyl group contributes to its lipophilicity, affecting solubility and pharmacokineticsX-ray crystallography and NMR spectroscopy provide insights into its precise geometry .


Chemical Reactions Analysis

PPD may participate in various chemical reactions, such as oxidation , reduction , and substitution . Investigating its reactivity with different functional groups can elucidate its behavior under diverse conditions. Additionally, understanding its stability and susceptibility to degradation is crucial for drug formulation .


Physical And Chemical Properties Analysis

  • Solubility : Solubility data for PPD in various pharmaceutical solvents have been investigated. Notably, it exhibits maximum solubility in dimethyl sulfoxide (DMSO) , followed by polyethylene glycol-400 (PEG-400) and Transcutol® . These findings aid in formulation design .
  • Thermodynamics : The dissolution process of PPD is endothermic and entropy-driven. Thermodynamic analysis provides insights into its dissolution behavior across different solvents .

Mechanism of Action

Although specific details remain to be fully elucidated, PPD likely exerts its cardiovascular effects through targeting receptors , enzymes , or ion channels . Further studies are needed to unravel its precise mode of action, including interactions with cellular pathways and downstream signaling .

Safety and Hazards

While specific safety data for PPD are scarce, standard safety precautions apply during handling and synthesis. Researchers should consider potential risks associated with its chemical properties, such as irritation , toxicity , and flammability . Proper lab practices and risk assessments are essential .

Future Directions

: Shakeel, F., Imran, M., Haq, N., Alshehri, S., & Anwer, M. K. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3 (2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. Read full article : Imran, M., & Asif, M. (2020). Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for Highly Functionalized Compounds. Russian Journal of Organic Chemistry, 46(5), 726–744. Read full article

properties

IUPAC Name

6-phenyl-2-(1-propan-2-ylsulfonylpiperidin-4-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-14(2)25(23,24)20-12-10-16(11-13-20)21-18(22)9-8-17(19-21)15-6-4-3-5-7-15/h3-9,14,16H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVIAIIFLZYFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCC(CC1)N2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-2-[1-(propane-2-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

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